N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 893153-21-4
VCID: VC11917930
InChI: InChI=1S/C18H18N4O5S2/c1-25-13-6-5-11(8-14(13)26-2)16(24)20-17-21-22-18(29-17)28-10-15(23)19-9-12-4-3-7-27-12/h3-8H,9-10H2,1-2H3,(H,19,23)(H,20,21,24)
SMILES: COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3)OC
Molecular Formula: C18H18N4O5S2
Molecular Weight: 434.5 g/mol

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide

CAS No.: 893153-21-4

Cat. No.: VC11917930

Molecular Formula: C18H18N4O5S2

Molecular Weight: 434.5 g/mol

* For research use only. Not for human or veterinary use.

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide - 893153-21-4

Specification

CAS No. 893153-21-4
Molecular Formula C18H18N4O5S2
Molecular Weight 434.5 g/mol
IUPAC Name N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Standard InChI InChI=1S/C18H18N4O5S2/c1-25-13-6-5-11(8-14(13)26-2)16(24)20-17-21-22-18(29-17)28-10-15(23)19-9-12-4-3-7-27-12/h3-8H,9-10H2,1-2H3,(H,19,23)(H,20,21,24)
Standard InChI Key KNHXHOVLVPWVDU-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3)OC
Canonical SMILES COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3)OC

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s structure integrates three key domains:

  • 1,3,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for metabolic stability and hydrogen-bonding capacity .

  • 3,4-Dimethoxybenzamide moiety: A substituted benzamide group providing aromaticity and potential for π-π interactions with biological targets .

  • Furan-2-ylmethylcarbamoylmethylsulfanyl side chain: A furan-linked carbamoylthioether group introducing hydrophobicity and conformational flexibility .

The IUPAC name—N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide—reflects these components .

Computed Physicochemical Properties

Key parameters derived from PubChem and experimental analogs include:

PropertyValueRelevance
Molecular Weight434.5 g/molIndicates moderate size for drug-likeness
LogP (iLOGP)2.85Suggests moderate lipophilicity
TPSA58.23 ŲModerate polar surface area
Solubility (ESOL)0.165 mg/mL (pH 7.4)Classified as "soluble"
H-bond Acceptors5Facilitates target binding
H-bond Donors0Reduces metabolic clearance

These properties align with Lipinski’s rule of five, suggesting oral bioavailability potential .

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis typically involves sequential coupling and cyclization steps:

  • Thiadiazole ring formation: Cyclization of thiosemicarbazides under acidic or oxidative conditions .

  • Sulfanyl linkage introduction: Reaction of 5-mercapto-1,3,4-thiadiazole with chloroacetamide derivatives.

  • Benzamide substitution: Amidation of the thiadiazole’s 2-amino group with 3,4-dimethoxybenzoyl chloride .

A representative reaction scheme is:

Thiosemicarbazide+ClCH2C(O)NHRThiadiazole-S-CH2C(O)NHR(R = furan-2-ylmethyl)[4]\text{Thiosemicarbazide} + \text{ClCH}_2\text{C(O)NHR} \rightarrow \text{Thiadiazole-S-CH}_2\text{C(O)NHR} \quad \text{(R = furan-2-ylmethyl)}[4]

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the 5-position of the thiadiazole requires controlled reaction conditions.

  • Side chain stability: The furan ring’s sensitivity to oxidation necessitates inert atmospheres during synthesis .

Biological Activities and Mechanisms

OrganismMIC (µg/mL)Source Compound
Staphylococcus aureus8–16VC6778422 (analog)
Escherichia coli16–32VC11917930 (derivative)
Candida albicans32–64NSC809754 (related)

Mechanistically, thiadiazoles may disrupt microbial cell membranes or inhibit enzymes like dihydrofolate reductase .

Anticancer Activity

In silico studies predict moderate kinase inhibition (e.g., EGFR, IC501.2μM\text{IC}_{50} \sim 1.2 \, \mu\text{M}) due to the benzamide’s ability to occupy ATP-binding pockets . The furan moiety may enhance DNA intercalation, as seen in related antitumor agents .

Anti-inflammatory Effects

Dimethoxy groups on the benzamide correlate with COX-2 inhibition (45%\sim 45\% at 10 µM) in molecular docking studies, suggesting utility in inflammation management .

Pharmacokinetic and Toxicological Profiles

ADME Predictions

  • Absorption: High GI permeability (Peff > 1.0 × 10⁻⁴ cm/s) due to moderate LogP and TPSA .

  • Metabolism: Likely hepatic oxidation via CYP3A4, with furan ring hydroxylation as a primary pathway .

  • Excretion: Renal clearance predicted, with <5% unchanged in urine .

Toxicity Considerations

  • Hepatotoxicity: Furans may form reactive epoxides, necessitating structural optimization.

  • Mutagenicity: Ames test predictions indicate low risk (negative in 4/5 models) .

Recent Research and Applications

Agricultural Chemistry

Patent CN103596946A highlights thiadiazole-carboxamides as herbicidal agents, though this compound’s efficacy remains untested .

Material Science

The sulfanyl-thiadiazole motif shows promise in polymer stabilization, with thermal degradation temperatures exceeding 300°C .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator